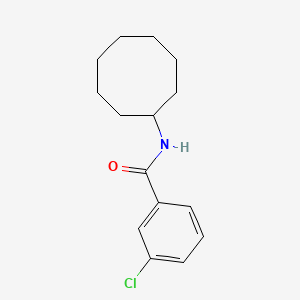

3-chloro-N-cyclooctylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-cyclooctylbenzamide (3-CNB) is an organic compound belonging to the class of benzamides. It is a white, crystalline solid with a molecular weight of 400.36 g/mol and a melting point of 168.5 °C. 3-CNB has a wide range of applications in the field of medicinal chemistry, including its use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the production of polymers and as an intermediate in the synthesis of other compounds.

Scientific Research Applications

Photocatalytic Degradation of Propyzamide

- Application : Enhancing the rate of mineralization of propyzamide in environmental contexts using TiO2-loaded adsorbent supports.

- Findings : Adsorbent supports like zeolite, silica, and activated carbon increase the rate of mineralization and reduce the concentration of toxic intermediates in solution-phase (Torimoto et al., 1996).

Inhibitors of Poly(ADP-ribose) Synthesis

- Application : Studying the effects of 3-aminobenzamide on DNA repair processes.

- Findings : High concentrations of 3-aminobenzamide may produce toxic side effects, complicating its use in DNA repair studies (Cleaver et al., 1985).

Synthesis of Quinazolin-4(3H)-ones

- Application : Developing environmentally friendly methods for chemical synthesis.

- Findings : Co-CNTs serve as a green reaction medium and catalyst for the cyclo-condensation of o-aminobenzamide with aldehydes, representing a sustainable and efficient synthesis method (Safari & Gandomi-Ravandi, 2013).

Molecular Structure Studies

- Application : Investigating the molecular structure of related compounds like N-3-hydroxyphenyl-4-methoxybenzamide.

- Findings : Intermolecular interactions, such as dimerization and crystal packing, significantly influence the molecular geometry and rotational conformation of aromatic rings (Karabulut et al., 2014).

Cyclization Reactions in Organic Chemistry

- Application : Exploring novel cyclization reactions for chemical synthesis.

- Findings : CuCl(2)/NCS facilitates a regioselective intramolecular cyclization/halogenation of N-alkoxy-o-alkynylbenzamides, offering new methods for synthesizing biaryl compounds (Jithunsa et al., 2011).

properties

IUPAC Name |

3-chloro-N-cyclooctylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO/c16-13-8-6-7-12(11-13)15(18)17-14-9-4-2-1-3-5-10-14/h6-8,11,14H,1-5,9-10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQICCHSWTFUHFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324376 |

Source

|

| Record name | 3-chloro-N-cyclooctylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49649011 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-chloro-N-cyclooctylbenzamide | |

CAS RN |

339018-59-6 |

Source

|

| Record name | 3-chloro-N-cyclooctylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

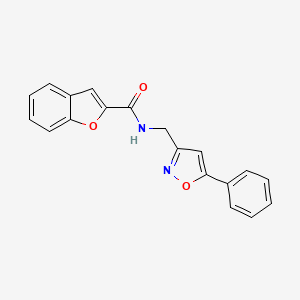

![methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2673983.png)

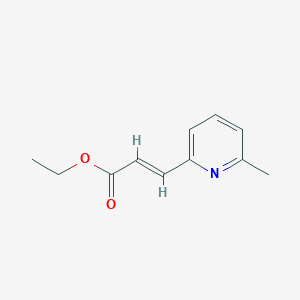

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2673990.png)

![N-(4-chloro-2-fluorophenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}acetamide](/img/structure/B2673992.png)

![N-(1,3-benzodioxol-5-yl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2673998.png)